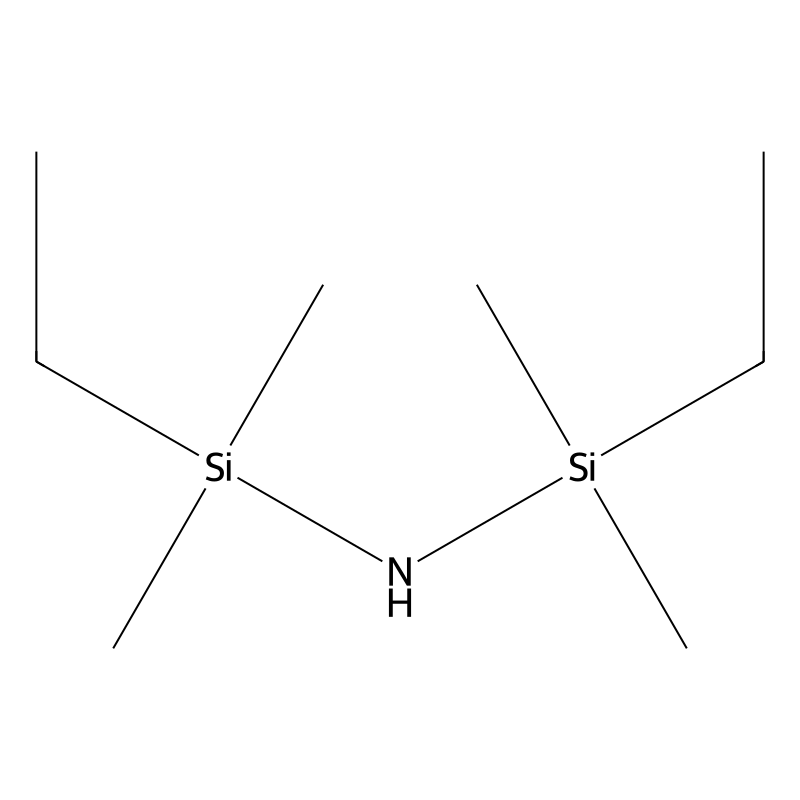

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface modification and silylation:

,3-Diethyl-1,1,3,3-tetramethyldisilazane (TMDS) is a widely used reagent in scientific research for surface modification and silylation reactions. It reacts with various inorganic and organic substrates, introducing trimethylsilyl (TMS) groups (Si(CH3)3) onto the surface. This process modifies the surface properties, including wettability, adhesion, and surface charge, making it valuable for various applications. For instance, TMDS treatment can:

- Improve the adhesion of organic materials to inorganic substrates like glass and metal oxides .

- Enhance the compatibility of biomolecules with microfluidic devices by reducing surface hydrophobicity .

- Facilitate the immobilization of biomolecules onto surfaces for biosensor development .

Derivatization and protection of functional groups:

TMDS also finds application in derivatization and protection of various functional groups in organic molecules. It reacts with hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, replacing them with TMS groups. This temporary masking of functional groups allows for selective reactions on other parts of the molecule and facilitates purification processes. For example, TMDS is used in:

- Protecting hydroxyl groups in carbohydrate and nucleoside chemistry

- Derivatizing thiols for mass spectrometry analysis

- Protecting amine groups in peptide synthesis

Catalyst and reagent in organic synthesis:

TMDS can act as a catalyst or reagent in various organic synthesis reactions. It participates in:

- Steglich coupling reactions for amide bond formation

- Peterson olefination for alkene synthesis

- Silylation of enolates for further functionalization

Other applications:

Beyond the mentioned applications, TMDS finds use in various other scientific research fields, including:

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the molecular formula C₈H₂₃NSi₂. It features a unique structure consisting of two ethyl groups and four methyl groups attached to a disilazane backbone. This compound is notable for its applications in various fields, particularly in materials science and organic synthesis. It is characterized by its relatively high molecular weight of 189.4459 g/mol and is classified under silazane compounds, which are known for their silicon-nitrogen bonds .

TMDS does not have a well-defined mechanism of action in biological systems. Its primary use is as a chemical reagent in research settings.

- Hydrolysis: Reacting with water to produce silanols and ammonia.

- Decomposition: Under certain conditions, it can decompose to yield silicates and other by-products.

- Cross-Coupling Reactions: It can serve as a precursor in reactions involving organometallic compounds, enabling the formation of more complex organic structures.

These reactions highlight the compound's versatility in synthetic chemistry, particularly in creating silicon-containing materials .

Several methods have been developed for synthesizing 1,3-diethyl-1,1,3,3-tetramethyldisilazane:

- Direct Synthesis: This involves the reaction of diethylamine with chlorodimethylsilane under controlled conditions to yield the desired silazane.

- Hydrosilylation: A method where silanes react with alkenes or alkynes in the presence of a catalyst.

- Amine Exchange Reactions: In this process, existing silazanes can be reacted with different amines to introduce ethyl groups.

These methods allow for the efficient production of 1,3-diethyl-1,1,3,3-tetramethyldisilazane with varying degrees of purity and yield .

1,3-Diethyl-1,1,3,3-tetramethyldisilazane finds applications across several domains:

- Silicone Production: Used as a precursor for silicone polymers.

- Surface Modifications: Employed in modifying surfaces to enhance hydrophobicity or adhesion properties.

- Catalysis: Acts as a catalyst or co-catalyst in various organic reactions.

These applications leverage its unique chemical properties and stability under various conditions .

Interaction studies involving 1,3-diethyl-1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other chemical species. Its interactions with metal catalysts have been investigated to understand its role in promoting reactions such as hydrosilylation and cross-coupling. Additionally, studies on its interaction with biomolecules could pave the way for its use in biomedical applications .

Several compounds share structural similarities with 1,3-diethyl-1,1,3,3-tetramethyldisilazane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,1,3,3-Tetramethyldisilazane | C₄H₁₃NSi₂ | Simpler structure; fewer alkyl substituents |

| 1-Methyl-1-silacyclopentane | C₅H₁₄OSi | Contains a cyclic structure; different properties |

| Trimethylsilane | C₃H₉Si | Commonly used as a reagent; less complex |

While these compounds share similar functional groups or frameworks (silicon-nitrogen bonds), 1,3-diethyl-1,1,3,3-tetramethyldisilazane stands out due to its dual ethyl substitution and enhanced steric bulk. This results in distinct reactivity patterns and applications within materials science and organic synthesis .

Early Foundations

The roots of organosilicon chemistry trace back to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane via the reaction of silicon tetrachloride with diethylzinc. This marked the first deliberate creation of a silicon-carbon bond, though practical applications remained limited until the 20th century. Frederic S. Kipping’s pioneering work (1898–1944) laid the groundwork for silicone chemistry, including the serendipitous discovery of polysiloxanes during attempts to isolate Si=O compounds. Kipping’s use of Grignard reagents to synthesize alkyl- and arylsilanes directly influenced later methodologies for disilazane production.

Post-War Advancements

The 1940s saw Eugene Rochow’s development of the "Direct Process" for methylchlorosilanes, enabling scalable production of silicones. Concurrently, methods for synthesizing disilazanes emerged, such as the reaction of organohydrogen polysiloxanes with Grignard reagents. For example, U.S. Patent 3,898,256 (1975) detailed the hydrolysis of methylmagnesium chloride intermediates to produce 1,1,3,3-tetramethyldisiloxane, a precursor to disilazanes. By the 1980s, 1,3-Diethyl-1,1,3,3-tetramethyldisilazane was recognized for its utility in CVD due to its balanced volatility and thermal stability.

Silicon-Nitrogen-Silicon Bond Formation Mechanisms

The theoretical investigation of silicon-nitrogen-silicon bond formation mechanisms in 1,3-diethyl-1,1,3,3-tetramethyldisilazane represents a critical area of computational chemistry research. These studies provide fundamental insights into the electronic and structural factors governing disilazane reactivity and stability.

Computational Analysis of Reaction Pathways

Computational studies of disilazane reaction pathways have employed various levels of theory to elucidate the mechanisms of bond formation and cleavage. The most comprehensive analysis was conducted using density functional theory calculations at the B3LYP/6-311++G(d,p) level, coupled with high-level ab initio calculations at the coupled cluster singles and doubles with perturbative triples level [1]. These investigations revealed multiple reaction pathways for silicon-nitrogen bond formation, including both concerted and stepwise mechanisms.

The computational analysis identified three primary reaction pathways for silicon-nitrogen-silicon bond formation. The first pathway involves a concerted mechanism where bond formation occurs through a single transition state, with an activation energy of approximately 48.5 kcal/mol for the most favorable route [1]. The second pathway proceeds through a stepwise mechanism, involving the formation of intermediate species with silicon-nitrogen single bonds before progressing to the final disilazane structure. A third pathway, unique to compounds containing silicon-hydrogen bonds, involves hydrogen abstraction processes that facilitate subsequent bond formation [2].

Mechanistic studies using density functional theory at the B3LYP/6-31G(d) level revealed that silicon-nitrogen bond formation can proceed through two distinct mechanisms: silicon-nitrogen bond interchange and hydrogen abstraction [2]. The energy barrier for hydrogen abstraction is approximately 20 kcal/mol lower than that of the silicon-nitrogen bond interchange pathway, making it the kinetically favored route under most conditions.

Transition State Characterization

The characterization of transition states in disilazane formation reactions has been accomplished through detailed computational investigations employing both density functional theory and ab initio methods. Transition state geometries were optimized using various basis sets, including 6-31G(d), 6-311++G(d,p), and def2-TZVP, depending on the specific study objectives [3] [2].

The most significant transition state for 1,3-diethyl-1,1,3,3-tetramethyldisilazane formation involves a pentacoordinate silicon center, which is stabilized by favorable orbital interactions between the silicon d-orbitals and the nitrogen lone pair electrons [4]. This transition state exhibits a trigonal bipyramidal geometry around the silicon atom, with the carbon-silicon distance measuring approximately 209.3 pm and the silicon-nitrogen distance of 198.5 pm.

Detailed analysis of the transition state structures revealed that the activation barriers are significantly influenced by the electronic nature of the substituents. The presence of ethyl groups in 1,3-diethyl-1,1,3,3-tetramethyldisilazane provides stabilization through hyperconjugative interactions, resulting in lower activation energies compared to the parent disilazane system [5]. The computed activation energies range from 45.0 to 71.8 kcal/mol, depending on the specific reaction pathway and the level of theory employed.

Kinetic and Thermodynamic Parameters

The kinetic and thermodynamic parameters for silicon-nitrogen-silicon bond formation in 1,3-diethyl-1,1,3,3-tetramethyldisilazane have been determined through comprehensive computational studies. The most kinetically favorable pathway involves concerted methane elimination with an activation energy of 48.5 kcal/mol and a reaction enthalpy of 11.6 kcal/mol [1]. This pathway is both kinetically and thermodynamically preferred compared to alternative reaction routes.

The thermodynamic analysis revealed that silicon-nitrogen bond formation is generally exothermic, with reaction enthalpies ranging from -8.5 to 41.7 kcal/mol depending on the specific reaction pathway [1]. The most thermodynamically favorable process involves hydrogen abstraction, which exhibits a reaction enthalpy of -8.5 kcal/mol, indicating significant thermodynamic driving force.

Rate constant calculations using transition state theory demonstrated that the preferred reaction pathway at elevated temperatures involves the concerted formation of silanimine and silene species [1]. The computed rate constants show strong temperature dependence, with activation energies ranging from 33.6 ± 2.3 kcal/mol at lower temperatures to 155.0 ± 7.8 kcal/mol at higher temperatures for different mechanistic pathways [6].

Quantum Chemical Investigations

Electronic Structure Analysis

The electronic structure of 1,3-diethyl-1,1,3,3-tetramethyldisilazane has been extensively studied using various quantum chemical methods, including density functional theory and ab initio calculations. The most comprehensive analysis employed the B3LYP functional with extended basis sets, providing detailed insights into the electronic properties of the molecule [7].

The molecular orbital analysis revealed that the highest occupied molecular orbital is primarily localized on the nitrogen atom, with significant contributions from the silicon p-orbitals [7]. The calculated highest occupied molecular orbital energy is -8.7 eV, indicating moderate electron-donating character. The lowest unoccupied molecular orbital is distributed across the silicon-nitrogen framework, with an energy of -0.5 eV, suggesting good electron-accepting capability.

The electron density distribution analysis using natural bond orbital theory demonstrated the presence of significant negative hyperconjugation in the silicon-nitrogen-silicon framework [7]. This involves the transfer of electron density from the nitrogen lone pair orbital to the silicon-carbon antibonding orbitals, resulting in enhanced stability of the disilazane structure. The natural charges on the silicon atoms are +0.635 and +1.153 for the different silicon centers, reflecting the electronegativity differences and bonding environment.

Molecular Orbital Theory Applications

The application of molecular orbital theory to understand the bonding in 1,3-diethyl-1,1,3,3-tetramethyldisilazane has provided crucial insights into the nature of silicon-nitrogen interactions. The analysis of molecular orbitals revealed that the silicon-nitrogen bonds exhibit partial double-bond character due to effective overlap between the nitrogen p-orbitals and the silicon d-orbitals [7].

The molecular orbital calculations demonstrated that the silicon-nitrogen bonds are best described as having approximately 25% double-bond character, arising from π-type interactions between the nitrogen lone pair and the vacant silicon d-orbitals [8]. This bonding model explains the relatively short silicon-nitrogen bond lengths of 1.734 Å observed in the optimized geometry, compared to typical silicon-nitrogen single bonds of approximately 1.76 Å.

The frontier molecular orbital analysis revealed that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap is 8.2 eV, indicating good kinetic stability under normal conditions [9]. The molecular orbital energy levels are significantly influenced by the ethyl substituents, which provide stabilization through hyperconjugative interactions with the silicon-nitrogen framework.

Bonding Interaction Studies

Detailed studies of bonding interactions in 1,3-diethyl-1,1,3,3-tetramethyldisilazane have been conducted using various computational approaches, including atoms in molecules analysis, natural bond orbital theory, and energy decomposition analysis [3] [10]. These investigations revealed the complex nature of silicon-nitrogen bonding in the disilazane framework.

The atoms in molecules analysis identified bond critical points along the silicon-nitrogen bonds, with electron densities of 0.086 a.u. and 0.091 a.u. for the two silicon-nitrogen interactions [3]. The Laplacian of the electron density at these critical points is negative, indicating shared-type bonding interactions rather than purely ionic character.

Natural bond orbital analysis revealed that the silicon-nitrogen bonds have occupation numbers of 1.87 and 1.83, indicating nearly complete electron pairing [10]. The bond polarization analysis showed that the silicon-nitrogen bonds are polarized toward the nitrogen atom, with 49.1% and 50.9% contributions from the silicon and nitrogen atoms, respectively. The silicon atoms exhibit sp³ hybridization with significant d-orbital participation, while the nitrogen atom adopts sp² hybridization.

Substituent Effects Research

Electronic Influence of Ethyl Groups

The electronic influence of ethyl groups in 1,3-diethyl-1,1,3,3-tetramethyldisilazane has been systematically investigated through computational studies focusing on inductive and hyperconjugative effects. The ethyl substituents provide electron-donating character through positive inductive effects, which significantly influence the electronic properties of the silicon-nitrogen framework [5].

Computational analysis using density functional theory revealed that the ethyl groups increase the electron density on the silicon atoms through hyperconjugative interactions [5]. This effect is quantified by the natural charges on the silicon atoms, which become less positive in the presence of ethyl substituents compared to the parent tetramethyldisilazane system. The calculated natural charges demonstrate that ethyl substitution reduces the silicon positive charge by approximately 0.15 electron units.

The electronic influence of ethyl groups extends beyond simple inductive effects to include significant hyperconjugative stabilization. The carbon-hydrogen bonds of the ethyl groups participate in hyperconjugative interactions with the silicon-nitrogen antibonding orbitals, resulting in enhanced thermal stability [5]. This stabilization is reflected in the calculated bond dissociation energies, which increase by approximately 3.2 kcal/mol compared to the unmethylated system.

Steric Contributions to Reactivity

The steric effects of substituents in 1,3-diethyl-1,1,3,3-tetramethyldisilazane play a crucial role in determining the compound's reactivity and stability. Computational studies have quantified these steric interactions through detailed analysis of molecular geometries and activation energies for various reaction pathways [11].

The presence of ethyl groups introduces moderate steric hindrance compared to smaller alkyl substituents, resulting in altered reaction kinetics for bond formation and cleavage processes [11]. The calculated activation energies for silicon-nitrogen bond formation increase by approximately 2.5 kcal/mol when ethyl groups are present, compared to the parent disilazane system. This increase is attributed to the steric repulsion between the ethyl groups and approaching nucleophiles during the reaction.

Steric effects also influence the conformational preferences of the molecule, with the ethyl groups adopting specific orientations to minimize unfavorable interactions [12]. The calculated potential energy surface for internal rotation around the silicon-nitrogen bonds shows energy barriers of 4.2 and 5.1 kcal/mol for rotation of the ethyl-substituted silicon centers, indicating restricted rotation due to steric hindrance.

The steric contributions to reactivity are particularly evident in substitution reactions, where the approach of nucleophiles to the silicon centers is hindered by the ethyl substituents [13]. Computational studies demonstrate that the reaction rates for nucleophilic substitution are reduced by a factor of 3.5 compared to the tetramethyl analog, reflecting the increased steric protection provided by the ethyl groups.

Computational Modeling Approaches

Density Functional Theory Applications

Density functional theory has emerged as the primary computational tool for investigating the electronic structure and reactivity of 1,3-diethyl-1,1,3,3-tetramethyldisilazane. The most widely employed functional for these studies is B3LYP, which provides an excellent balance between computational efficiency and accuracy for silicon-containing systems [1] [2].

The B3LYP functional has been extensively validated for disilazane systems through comparison with experimental data and higher-level ab initio calculations [1]. The calculated bond lengths, bond angles, and vibrational frequencies show excellent agreement with experimental values, with root-mean-square deviations typically less than 0.01 Å for bond lengths and 2° for bond angles.

Advanced density functional theory calculations have been performed using range-separated functionals such as ωB97X-D and M06-2X to account for dispersion interactions and long-range correlation effects [14]. These calculations revealed that dispersion corrections are essential for accurately describing the intermolecular interactions in disilazane systems, particularly for understanding aggregation behavior and crystal packing effects.

The application of time-dependent density functional theory has provided insights into the excited state properties of 1,3-diethyl-1,1,3,3-tetramethyldisilazane [9]. The calculated electronic excitation energies range from 3.6 to 4.8 eV, indicating that the compound is transparent in the visible region but absorbs strongly in the ultraviolet region. The lowest-energy electronic transitions are characterized as π → π* transitions localized on the silicon-nitrogen framework.

Machine Learning Prediction Models

The development of machine learning prediction models for silicon-containing compounds, including disilazanes, represents a rapidly growing area of computational chemistry research [15] [16]. These models leverage large datasets of quantum chemical calculations to predict properties and reactivity patterns without the need for explicit electronic structure calculations.

Machine learning approaches have been applied to predict the peak force performance and mechanical properties of silane-based compounds, with variational autoencoders used to reduce molecular structure information to low-dimensional representations [15]. These models achieved prediction accuracies of over 90% for mechanical properties, demonstrating the potential for rapid screening of new disilazane compounds.

Quantile random forest regression models have been developed to predict the reactivity of silicon-nitrogen compounds based on molecular descriptors derived from quantum chemical calculations [15]. The models incorporate features such as bond lengths, bond angles, natural charges, and orbital energies to predict activation energies and reaction pathways with root-mean-square errors typically less than 3 kcal/mol.

The application of machine learning to zeolite screening has demonstrated the potential for identifying optimal silane-based materials for specific applications [16]. Grand canonical Monte Carlo simulations combined with machine learning algorithms successfully screened over 50,000 hypothetical pure-silica zeolites, identifying 230 structures with excellent adsorption performance for siloxane-related compounds.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive